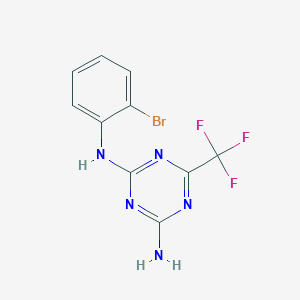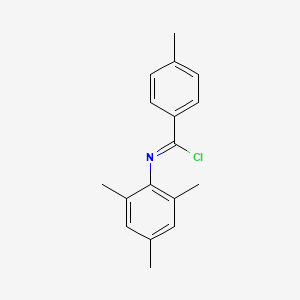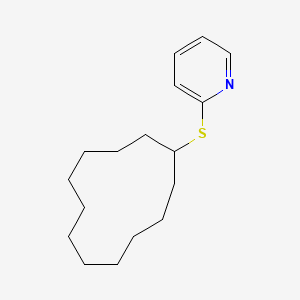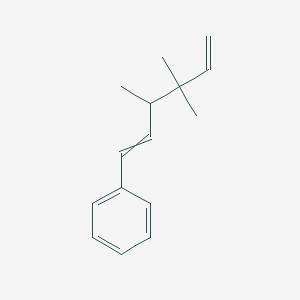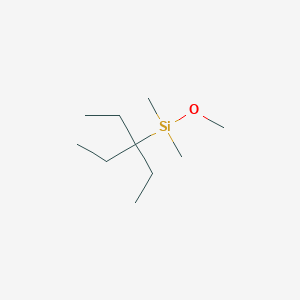
4,4'-Bis(4-methoxyphenyl)-6,6'-dimethyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C26H24N2O2. This compound is characterized by its bipyridine core, which is substituted with methoxyphenyl and methyl groups. It is of interest in various fields of scientific research due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde and 2,2’-bipyridine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2,2’-bipyridine in the presence of a base such as sodium hydroxide.
Methylation: The resulting product is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: It can influence redox pathways by acting as an electron donor or acceptor, thereby affecting cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(4-methoxyphenyl)tetrathiafulvalene
- Bis(4-hydroxyphenyl)sulfone
- 4,4’-Bis(4-methoxyphenyl)-5,5’-dimethyltetrathiafulvalene
Uniqueness
4,4’-Bis(4-methoxyphenyl)-6,6’-dimethyl-2,2’-bipyridine is unique due to its specific substitution pattern on the bipyridine core, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in the design of advanced materials for electronic devices.
Propiedades
Número CAS |
116772-94-2 |
|---|---|
Fórmula molecular |
C26H24N2O2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-6-methylpyridin-2-yl]-6-methylpyridine |
InChI |
InChI=1S/C26H24N2O2/c1-17-13-21(19-5-9-23(29-3)10-6-19)15-25(27-17)26-16-22(14-18(2)28-26)20-7-11-24(30-4)12-8-20/h5-16H,1-4H3 |
Clave InChI |
LCRKSTSQHGDRKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

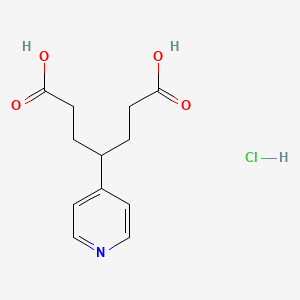
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
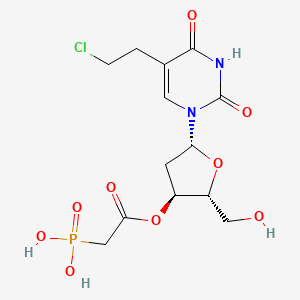
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
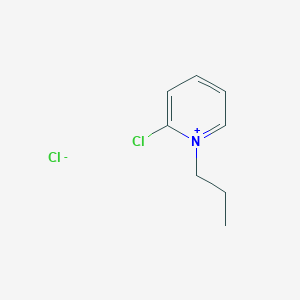
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)
